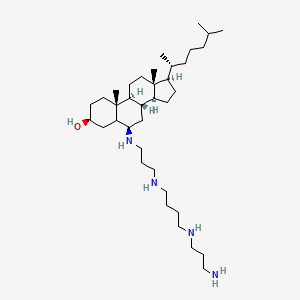
Claramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Claramine is a polyaminosterol compound known for its broad-spectrum antimicrobial propertiesThis compound has shown promise in treating infections caused by both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .
Métodos De Preparación
Claramine can be synthesized through several routes One common method involves the modification of cholic acid derivativesThis process involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Claramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include modified polyaminosterol derivatives with altered biological activities .
Aplicaciones Científicas De Investigación
Claramine has been extensively studied for its antimicrobial properties. It has shown efficacy against a wide range of bacterial strains, including those resistant to conventional antibiotics . In addition to its antimicrobial activity, this compound has been investigated for its potential neuroprotective effects. Studies have shown that this compound can inhibit the aggregation of α-synuclein, a protein associated with Parkinson’s disease, thereby preventing the formation of toxic aggregates . Furthermore, this compound has been explored for its role in regulating insulin signaling pathways, making it a potential therapeutic agent for diabetes .
Mecanismo De Acción
The mechanism of action of Claramine involves its interaction with bacterial membranes. This compound disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death . Additionally, this compound has been shown to inhibit the primary nucleation of α-synuclein within liquid condensates, preventing the formation of toxic aggregates associated with neurodegenerative diseases . The compound also modulates insulin signaling pathways by inhibiting protein tyrosine phosphatase 1B, thereby enhancing insulin sensitivity .
Comparación Con Compuestos Similares
Claramine is similar to other polyaminosterol compounds such as squalamine and trodusquemine. These compounds share a common steroid backbone with polyamine groups, which contribute to their biological activities. this compound is unique in its broad-spectrum antimicrobial activity and its ability to inhibit α-synuclein aggregation . Squalamine, on the other hand, is primarily known for its anti-angiogenic properties, while trodusquemine is studied for its potential in treating obesity and diabetes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and medical fields. Its broad-spectrum antimicrobial activity, neuroprotective effects, and ability to modulate insulin signaling pathways make it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C37H72N4O |
|---|---|
Peso molecular |
589.0 g/mol |
Nombre IUPAC |
(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C37H72N4O/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4/h27-35,39-42H,6-26,38H2,1-5H3/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-/m1/s1 |
Clave InChI |
NRDCWXLXPKROKL-LJWFXSKRSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4[C@@]3(CC[C@@H](C4)O)C)NCCCNCCCCNCCCN)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















